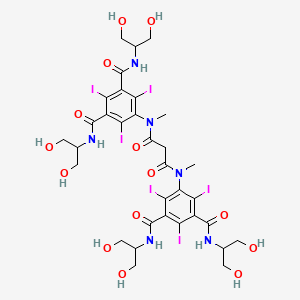
1,3-Benzenedicarboxamide, 5,5'-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N'-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl, carboxamide, and triiodo groups, making it a versatile molecule in chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] involves multiple steps, starting with the preparation of the core benzenedicarboxamide structureThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The triiodo groups can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the carboxamide groups can yield primary or secondary amines .
Aplicaciones Científicas De Investigación
5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of diagnostic agents and as a potential therapeutic compound for certain diseases.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-diiodo-1,3-benzenedicarboxamide]
- 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-tetraiodo-1,3-benzenedicarboxamide]
Uniqueness
The uniqueness of 5,5’-[(1,3-Dioxo-1,3-propanediyl)bis(methylimino)]bis[n,N’-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide] lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
75871-98-6 |
|---|---|
Fórmula molecular |
C33H40I6N6O14 |
Peso molecular |
1506.1 g/mol |
Nombre IUPAC |
5-[[3-[3,5-bis(1,3-dihydroxypropan-2-ylcarbamoyl)-2,4,6-triiodo-N-methylanilino]-3-oxopropanoyl]-methylamino]-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C33H40I6N6O14/c1-44(28-24(36)18(30(56)40-12(4-46)5-47)22(34)19(25(28)37)31(57)41-13(6-48)7-49)16(54)3-17(55)45(2)29-26(38)20(32(58)42-14(8-50)9-51)23(35)21(27(29)39)33(59)43-15(10-52)11-53/h12-15,46-53H,3-11H2,1-2H3,(H,40,56)(H,41,57)(H,42,58)(H,43,59) |
Clave InChI |
PASMMXVVBFHXBN-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)












